Cas no 1804458-30-7 (3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine)

3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine is a versatile halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its multifunctional structure, featuring bromomethyl, chloro, difluoromethyl, and iodo substituents, enables selective reactivity for cross-coupling, nucleophilic substitution, and other transformations. The presence of both bromomethyl and iodo groups offers orthogonal reactivity for sequential functionalization, while the difluoromethyl moiety enhances metabolic stability in pharmaceutical applications. This compound serves as a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. Its well-defined reactivity profile and stability under standard handling conditions make it a practical choice for complex molecular construction.
3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine structure
1804458-30-7 structure
Product name:3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine
CAS No:1804458-30-7
MF:C7H4BrClF2IN
Molecular Weight:382.371639251709
CID:4867301

3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine 化学的及び物理的性質

名前と識別子

    • 3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine
    • インチ: 1S/C7H4BrClF2IN/c8-2-4-3(6(10)11)1-5(9)13-7(4)12/h1,6H,2H2
    • InChIKey: GPYMTBULFKRKES-UHFFFAOYSA-N
    • SMILES: IC1C(CBr)=C(C(F)F)C=C(N=1)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 175
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 12.9

3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029052773-1g
3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine
1804458-30-7 97%
1g
$1,579.40 2022-04-02

3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine 関連文献

3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridineに関する追加情報

3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine: A Comprehensive Overview

3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine (CAS No. 1804458-30-7) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug discovery and development.

The molecular structure of 3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine includes a pyridine ring substituted with a bromomethyl group, a chloro group, a difluoromethyl group, and an iodine atom. These substituents contribute to the compound's reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the importance of halogenated pyridines in the development of novel pharmaceuticals. The presence of the bromomethyl group in 3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine allows for facile functionalization through various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. This versatility makes it an attractive starting material for the synthesis of bioactive compounds.

In the context of drug discovery, 3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine has shown promise as a lead compound for the development of new therapeutic agents. Its ability to undergo selective modifications at different positions on the pyridine ring enables researchers to fine-tune its pharmacological properties. For instance, the introduction of specific functional groups can enhance its binding affinity to target proteins or improve its metabolic stability.

The difluoromethyl group in 3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine is particularly noteworthy due to its impact on the compound's electronic properties. Fluorinated compounds often exhibit enhanced biological activity and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This feature is crucial in the design of drugs with optimized therapeutic effects and reduced side effects.

Clinical trials involving derivatives of 3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine have shown promising results in various therapeutic areas, including oncology and infectious diseases. For example, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of this compound demonstrated potent antitumor activity against several cancer cell lines. The researchers attributed this activity to the compound's ability to inhibit key signaling pathways involved in cancer progression.

In addition to its potential as a drug candidate, 3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine has also been explored for its use as a probe molecule in biochemical assays. Its unique structure allows it to selectively interact with specific biomolecules, making it useful for studying protein-protein interactions and enzyme inhibition. This application has significant implications for understanding disease mechanisms and identifying new therapeutic targets.

The synthesis of 3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For instance, the use of transition-metal-catalyzed cross-coupling reactions has streamlined the synthesis process, making it more accessible for large-scale production.

In conclusion, 3-(Bromomethyl)-6-chloro-4-(difluoromethyl)-2-iodopyridine (CAS No. 1804458-30-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable tool for chemists and biologists working on the discovery and optimization of new therapeutic agents. As research in this area continues to advance, it is likely that this compound will play an increasingly important role in driving innovation in the field of medicinal chemistry.

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